

An In-Depth Technical Guide: BAY 38-7271 for Cerebral Ischemia Studies

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Compound of Interest		
Compound Name:	BAY 38-7271	
Cat. No.:	B14116721	Get Quote

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This technical guide provides a comprehensive overview of **BAY 38-7271**, a potent cannabinoid receptor agonist, and its application in the study of cerebral ischemia. The document details its pharmacological profile, mechanisms of neuroprotection, preclinical efficacy, and the experimental protocols used in its evaluation.

Pharmacological Profile

BAY 38-7271, chemically known as (-)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-sulfonate, is a structurally novel, high-affinity agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Its potent neuroprotective properties have been demonstrated in various models of traumatic brain injury and cerebral ischemia.[1][2]

1.1 Mechanism of Action

BAY 38-7271 exerts its effects primarily by activating CB1 and CB2 receptors.[2][4] In the context of cerebral ischemia, the activation of presynaptic CB1 receptors on glutamatergic neurons is a key neuroprotective mechanism.[5][6] This activation inhibits the release of the excitatory neurotransmitter glutamate, thereby reducing the excitotoxic cascade that leads to neuronal death following an ischemic event.[5][6][7] The compound's efficacy is linked to multiple mechanisms, including the reduction of brain edema and intracranial pressure.[7][8]

1.2 Receptor Binding and Selectivity



BAY 38-7271 is a highly potent and selective agonist for cannabinoid receptors, with nanomolar affinity for both human CB1 and CB2 receptors.[4] It shows significantly lower affinity for other binding sites, indicating a favorable selectivity profile.[4]

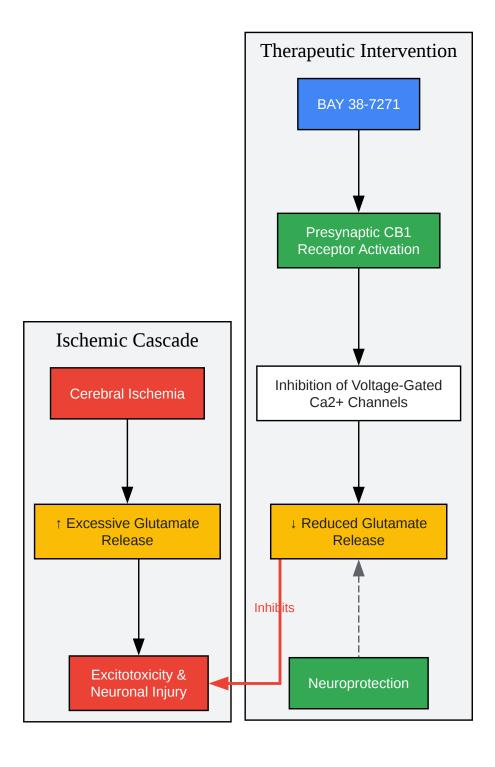
Table 1: Receptor Binding Profile of BAY 38-7271

Target Receptor	Species/System	Binding Affinity (K ₁ / IC ₅₀)
Cannabinoid Receptor 1 (CB1)	Recombinant Human	1.85 nM (K _i)[4]
Cannabinoid Receptor 1 (CB1)	Rat Brain / Human Cortex	0.46 - 1.85 nM (K _i)[1][3]
Cannabinoid Receptor 2 (CB2)	Recombinant Human	5.96 nM (K _i)[4]
Adenosine A₃ Receptor	-	7.5 μM (IC₅o)[4]
Peripheral GABA₃ Benzodiazepine Receptor	-	971 nM (IC₅o)[4]
Melatonin ML1 Receptor	-	3.3 μM (IC50)[4]
Monoamine Transporter	-	1.7 μM (IC50)[4]

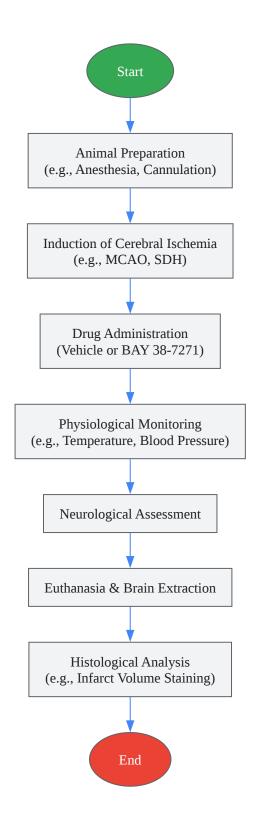
Proposed Neuroprotective Signaling Pathway

Cerebral ischemia initiates a complex cascade of events, including excessive glutamate release, which leads to excitotoxicity and neuronal cell death.[9] **BAY 38-7271** intervenes in this process through the activation of the endocannabinoid system, which is considered an endogenous neuroprotective mechanism.[5] Activation of CB1 receptors by **BAY 38-7271** leads to the inhibition of voltage-gated calcium channels and the subsequent reduction of glutamate release.[6] This attenuates the downstream excitotoxic damage.









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